1-(4-Chloro-2-methoxyphenyl)piperazine hydrochloride

Overview

Description

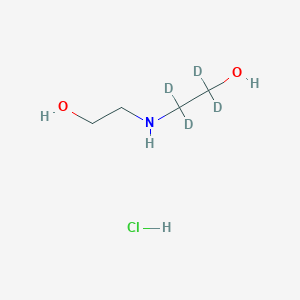

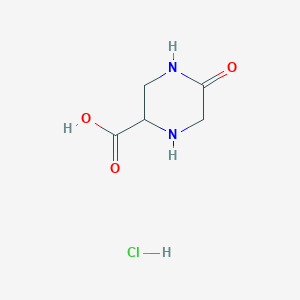

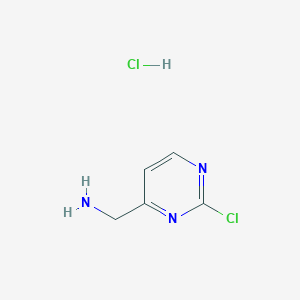

1-(4-Chloro-2-methoxyphenyl)piperazine hydrochloride is a chemical compound with the molecular formula C11H16Cl2N2O and a molecular weight of 263.17 . It is a white solid .

Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-(4-Chloro-2-methoxyphenyl)piperazine hydrochloride, has been a subject of research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of 1-(4-Chloro-2-methoxyphenyl)piperazine hydrochloride consists of 11 carbon atoms, 16 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperazine derivatives include the cyclization of 1,2-diamine derivatives with sulfonium salts, leading to protected piperazines. The deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives piperazinopyrrolidinones .Physical And Chemical Properties Analysis

1-(4-Chloro-2-methoxyphenyl)piperazine hydrochloride is a white solid . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications

Alpha-Adrenoceptor Affinity and Antagonistic Properties

A study by Marona et al. (2011) synthesized various 1,4-substituted piperazine derivatives, including 1-(substituted-phenoxyalkyl)-4-(2-methoxyphenyl)piperazine, and evaluated them for alpha-adrenoceptor affinity. These compounds showed promising alpha 1-antagonistic properties in rat aorta assays, indicating potential therapeutic applications in cardiovascular diseases (Marona et al., 2011).

Antidepressant-like Activity

Waszkielewicz et al. (2015) investigated derivatives of N‐(2‐methoxyphenyl)piperazine for their serotonergic receptor affinity and potential antidepressant-like activity. They discovered that these compounds exhibited significant affinity towards 5-HT1A and 5-HT7 receptors, suggesting their potential use in treating depression (Waszkielewicz et al., 2015).

Anticonvulsant Activity

Aytemir et al. (2010) synthesized new derivatives of 3-hydroxy-6-hydroxy-methyl-2-substituted 4H-pyran-4-one as potential anticonvulsant compounds. Among them, a compound with a 1-(2-methoxyphenyl)piperazine structure exhibited significant activity against seizures in animal models, indicating its potential as an anticonvulsant agent (Aytemir et al., 2010).

Fluorescent Ligands for 5-HT1A Receptors

Lacivita et al. (2009) synthesized "long-chain" 1-(2-methoxyphenyl)piperazine derivatives with an environment-sensitive fluorescent moiety. These compounds exhibited high affinity for 5-HT(1A) receptors and were evaluated for visualizing these receptors in cells, highlighting their application in receptor imaging and neuroscience research (Lacivita et al., 2009).

Radiolabeled Antagonist for Neurotransmission Studies

Plenevaux et al. (2000) conducted research on [18F]p-MPPF, a 5-HT 1A antagonist incorporating a 1-(2'-methoxyphenyl)piperazine structure. This compound was used for studying serotonergic neurotransmission with positron emission tomography (PET), demonstrating its application in neuroimaging and pharmacological studies (Plenevaux et al., 2000).

Mechanism of Action

Target of Action

1-(4-Chloro-2-methoxyphenyl)piperazine hydrochloride is a piperazine derivative that primarily targets the serotonergic and dopaminergic systems . The compound’s primary targets are serotonin and dopamine receptors, which play crucial roles in mood regulation, reward, and motor control .

Mode of Action

The compound interacts with its targets by acting as an antagonist, blocking the action of serotonin and dopamine . This results in changes in neurotransmission, specifically reducing the effects of serotonin and dopamine . The compound’s mode of action is similar to that of 3,4-methylenedioxymethamphetamine .

Biochemical Pathways

The compound affects the serotonergic and dopaminergic pathways. By blocking serotonin and dopamine receptors, it disrupts the normal functioning of these pathways, leading to changes in mood, reward, and motor control .

Pharmacokinetics

The compound’s bioavailability, or the extent to which it reaches the systemic circulation, is influenced by factors such as its formulation, route of administration, and the individual’s metabolic rate .

Result of Action

The molecular and cellular effects of 1-(4-Chloro-2-methoxyphenyl)piperazine hydrochloride’s action are primarily related to its antagonistic effects on serotonin and dopamine receptors. By blocking these receptors, the compound can alter neurotransmission and lead to changes in mood, reward, and motor control .

properties

IUPAC Name |

1-(4-chloro-2-methoxyphenyl)piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O.ClH/c1-15-11-8-9(12)2-3-10(11)14-6-4-13-5-7-14;/h2-3,8,13H,4-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTLMCBHQNCLBNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)N2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89989-00-4 | |

| Record name | Piperazine, 1-(4-chloro-2-methoxyphenyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89989-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Androsta-1,4,6-trien-3-one, 17-[(1-oxo-10-undecen-1-yl)oxy]-, (17beta)-](/img/structure/B1434552.png)

![1,4-Bis(1H-naphtho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)benzene](/img/structure/B1434557.png)

![1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1434560.png)